5-bromo-1-methyl-3-phenyl-1H-pyrazole
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Overview
Description
5-Bromo-1-methyl-3-phenyl-1H-pyrazole: is a heterocyclic compound characterized by a five-membered ring structure containing two nitrogen atoms at adjacent positions. This compound is part of the pyrazole family, which is known for its versatility in organic synthesis and medicinal chemistry . The molecular formula of this compound is C10H9BrN2, and it has a molecular weight of 237.1 g/mol .
Mechanism of Action
Target of Action
Pyrazoles, the class of compounds to which it belongs, are known to be versatile scaffolds in organic synthesis and medicinal chemistry . They are often used as starting materials for the preparation of more complex heterocyclic systems with relevance in the pharmaceutical field .
Mode of Action
Pyrazoles exhibit tautomerism, a phenomenon that may influence their reactivity . This can impact the synthetic strategies where pyrazoles take part, as well as the biological activities of targets bearing a pyrazole moiety, since a change in structure translates into changes in properties .
Biochemical Pathways
3 (5)-aminopyrazoles, a related class of compounds, are largely explored as precursors in the synthesis of condensed heterocyclic systems, namely pyrazolo [1,5-a]pyrimidines .
Result of Action
The structural changes due to tautomerism in pyrazoles can lead to changes in properties, potentially influencing their biological activities .
Action Environment
It is known that the compound should be stored in an inert atmosphere at 2-8°c .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-bromo-1-methyl-3-phenyl-1H-pyrazole typically involves the reaction of 3-phenyl-1H-pyrazole with bromine in the presence of a suitable solvent. The reaction conditions often include maintaining a controlled temperature and using a catalyst to facilitate the bromination process .
Industrial Production Methods: Industrial production methods for this compound may involve large-scale bromination reactions using automated systems to ensure consistency and efficiency. The use of continuous flow reactors can enhance the scalability of the process, allowing for the production of significant quantities of this compound .
Chemical Reactions Analysis
Types of Reactions: 5-Bromo-1-methyl-3-phenyl-1H-pyrazole undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, altering its oxidation state and functional groups.
Coupling Reactions: It can be involved in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex molecules.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include sodium hydroxide (NaOH) or potassium hydroxide (KOH) in an appropriate solvent.
Oxidation: Reagents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be used.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield derivatives with different functional groups, while coupling reactions can produce more complex heterocyclic compounds .
Scientific Research Applications
Chemistry: 5-Bromo-1-methyl-3-phenyl-1H-pyrazole is used as a building block in organic synthesis to create more complex heterocyclic compounds. Its reactivity and stability make it a valuable intermediate in the synthesis of pharmaceuticals and agrochemicals .
Biology and Medicine: In medicinal chemistry, this compound is explored for its potential biological activitiesResearch is ongoing to investigate the specific biological activities of this compound .
Industry: The compound is used in the development of new materials and as a precursor in the synthesis of dyes and pigments. Its unique chemical properties make it suitable for various industrial applications .
Comparison with Similar Compounds
- 3-Bromo-1-methyl-5-phenyl-1H-pyrazole
- 5-Bromo-1-methyl-3-(4-chlorophenyl)-1H-pyrazole
- 5-Bromo-1-methyl-3-(2,4-dichlorophenyl)-1H-pyrazole
Comparison: Compared to similar compounds, 5-bromo-1-methyl-3-phenyl-1H-pyrazole is unique due to its specific substitution pattern on the pyrazole ring. This substitution pattern can significantly influence its chemical reactivity and biological activity. For instance, the presence of a bromine atom at the 5-position and a phenyl group at the 3-position can enhance its ability to participate in various chemical reactions and interact with biological targets .
Properties
IUPAC Name |
5-bromo-1-methyl-3-phenylpyrazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9BrN2/c1-13-10(11)7-9(12-13)8-5-3-2-4-6-8/h2-7H,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WILDUCFAXIIARO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC(=N1)C2=CC=CC=C2)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9BrN2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.10 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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